molecular formula C17H19NO3 B5835215 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B5835215
M. Wt: 285.34 g/mol
InChI Key: CSNXSPNUFHRIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as GW-501516 and is widely used in scientific research for its potential applications in various fields. This compound has gained significant attention due to its ability to activate PPARδ (peroxisome proliferator-activated receptor delta) and its potential to improve endurance and muscle growth.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide involves its ability to activate PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide in lab experiments is its ability to activate PPARδ, which can be beneficial in studying lipid metabolism, glucose homeostasis, and inflammation. However, one of the limitations of using this compound is its potential to cause adverse effects, such as liver damage and cancer, which can limit its use in certain experiments.

Future Directions

The potential applications of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide in various fields of research are vast. Some future directions for research include investigating its potential use in treating metabolic disorders, such as obesity and type 2 diabetes, and studying its effects on skeletal muscle growth and endurance. Additionally, further research is needed to understand the long-term effects and potential adverse effects of this compound.

Synthesis Methods

The synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide involves the reaction of 4-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the final product.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to have a positive effect on endurance and muscle growth, making it an attractive compound for athletes and bodybuilders. Additionally, it has been investigated for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-3-7-16(8-4-13)21-12-11-18-17(19)14-5-9-15(20-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNXSPNUFHRIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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